N-[1-Ethyl-1-(piperidin-1-yl)-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine
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Overview
Description
N-[1-Ethyl-1-(piperidin-1-yl)-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine is a complex organic compound that features a piperidine ring, an indene moiety, and a hydroxylamine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-Ethyl-1-(piperidin-1-yl)-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would be optimized for cost-effectiveness and efficiency, ensuring that the compound is produced in sufficient quantities for its intended applications. Industrial methods may also involve continuous flow chemistry to enhance reaction rates and product yields .
Chemical Reactions Analysis
Types of Reactions
N-[1-Ethyl-1-(piperidin-1-yl)-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The piperidine ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxylamine group can yield nitroso or nitro compounds, while reduction can produce amines. Substitution reactions can introduce various functional groups into the piperidine ring .
Scientific Research Applications
N-[1-Ethyl-1-(piperidin-1-yl)-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[1-Ethyl-1-(piperidin-1-yl)-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can participate in redox reactions, influencing cellular oxidative states. The piperidine ring may interact with specific receptors or enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: Compounds like piperine and evodiamine share the piperidine ring structure and exhibit similar biological activities.
Indene derivatives: Compounds containing the indene moiety, such as indomethacin, have comparable structural features and applications.
Uniqueness
N-[1-Ethyl-1-(piperidin-1-yl)-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine is unique due to the combination of its functional groups and ring structures, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
62003-10-5 |
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Molecular Formula |
C16H22N2O |
Molecular Weight |
258.36 g/mol |
IUPAC Name |
N-(3-ethyl-3-piperidin-1-yl-1H-inden-2-ylidene)hydroxylamine |
InChI |
InChI=1S/C16H22N2O/c1-2-16(18-10-6-3-7-11-18)14-9-5-4-8-13(14)12-15(16)17-19/h4-5,8-9,19H,2-3,6-7,10-12H2,1H3 |
InChI Key |
IPGBLESAASMXPG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=NO)CC2=CC=CC=C21)N3CCCCC3 |
Origin of Product |
United States |
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